![molecular formula C8H6F3N3 B15069735 8-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B15069735.png)
8-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a trifluoromethyl group at the 8th position and an amine group at the 3rd position of the imidazo[1,2-a]pyridine ring. It has gained significant attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of infectious diseases and as a scaffold for drug development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the Groebke-Blackburn-Bienaymé multicomponent reaction, which involves the reaction of 2-aminopyridines with aldehydes and isocyanides . Another approach is the condensation of 2-aminopyridines with trifluoromethyl ketones under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as β-cyclodextrin-SO3H has been reported to facilitate the synthesis of imidazo[1,2-a]pyridine derivatives .
Análisis De Reacciones Químicas
Types of Reactions: 8-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
8-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 8-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. In the context of its antimicrobial activity, it is believed to inhibit the synthesis of essential bacterial proteins by binding to ribosomal subunits. This interaction disrupts protein synthesis, leading to bacterial cell death . The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to penetrate bacterial cell membranes more effectively .
Comparación Con Compuestos Similares
Imidazo[1,2-a]pyridine: A parent compound with similar structural features but lacking the trifluoromethyl group.
8-Methylimidazo[1,2-a]pyridine: Similar structure with a methyl group instead of a trifluoromethyl group.
8-Chloroimidazo[1,2-a]pyridine: Contains a chloro group at the 8th position instead of a trifluoromethyl group.
Uniqueness: 8-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine stands out due to its trifluoromethyl group, which imparts unique physicochemical properties such as increased lipophilicity and metabolic stability. These properties enhance its potential as a drug candidate, particularly in the treatment of infectious diseases .
Propiedades
Fórmula molecular |
C8H6F3N3 |
|---|---|
Peso molecular |
201.15 g/mol |
Nombre IUPAC |
8-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)5-2-1-3-14-6(12)4-13-7(5)14/h1-4H,12H2 |
Clave InChI |
DNIIMNKWFWKISO-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=CN=C2C(=C1)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4H-Benzo[a]quinolizin-4-one](/img/structure/B15069655.png)
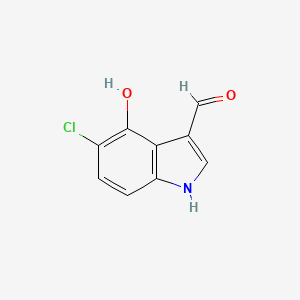
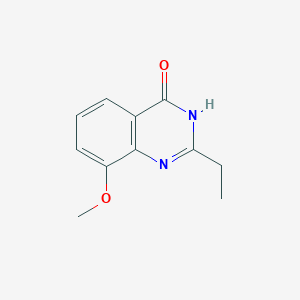
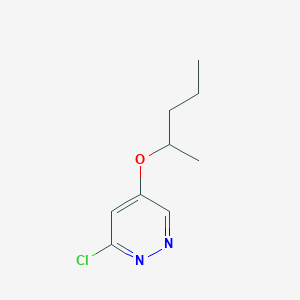
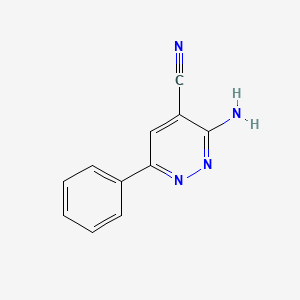
![Methyl 2-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)acetate](/img/structure/B15069686.png)
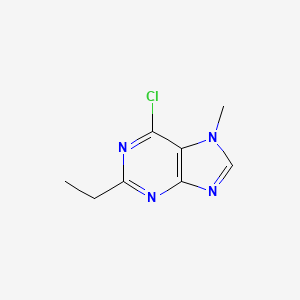


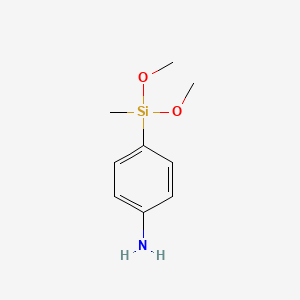
![(4-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B15069741.png)



